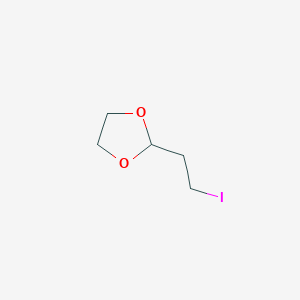

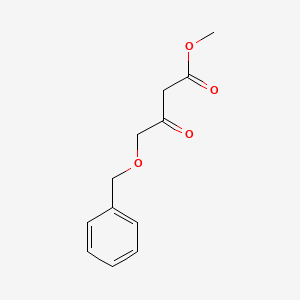

2-(2-Iodoethyl)-1,3-dioxolane

Übersicht

Beschreibung

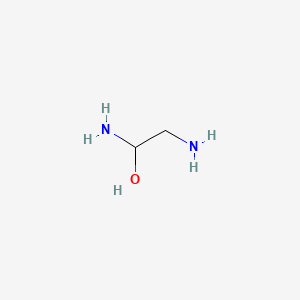

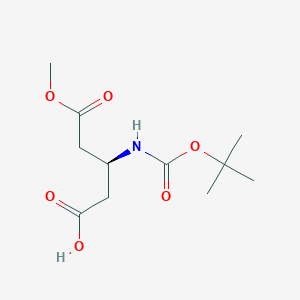

2-(2-Iodoethyl)-1,3-dioxolane, also known as 2-iodoethyl dioxolane, is a versatile and powerful reagent used in organic synthesis. It is a colorless liquid with a boiling point of 100°C and a melting point of -47°C. It is a highly reactive compound and is used in a variety of applications including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound is a key intermediate in the synthesis of many compounds and is an important tool in the field of organic synthesis.

Wissenschaftliche Forschungsanwendungen

Dielectric and Optical Enhancement in Liquid Crystals

The incorporation of 1,3-dioxolane as a terminal group in tolane-liquid crystals significantly enhances their positive dielectric anisotropy and birefringence. This modification leads to improved characteristics like lower threshold voltage, wider nematic range, and higher birefringence in liquid crystal mixtures, making them more effective in various applications (Chen et al., 2015).

Enantioselective Chemical Reactions

1,3-dioxolane derivatives play a role in enantioselective Prévost and Woodward reactions, involving chiral hypervalent iodine(III). They enable a reversal of enantioselectivity in dioxyacetylation reactions, critical for the synthesis of certain optically active compounds (Fujita et al., 2011).

Organic Synthesis and Cross-Coupling

The reductive cross-coupling of 1,3-dioxolane with carbonyl compounds, yielding α-hydroxy aldehyde derivatives, is a significant application in organic synthesis. This process involves 1,3-dioxolanyl radical intermediates and is conducted under mild conditions (Matsukawa et al., 1987).

Oxidation and Formation of Chlorohydrin Esters

2-Mono-substituted 1,3-dioxolanes can be oxidized to yield various 1,3-dioxolan-2-ylium ions and chlorohydrin esters. The stability of these ions and the resulting products are influenced by specific substituents and reaction conditions (Glass et al., 1993).

Stabilization in Lithium Batteries

1,3-dioxolane is used to stabilize LiAsF6/1,3-dioxolane electrolytes in rechargeable lithium batteries. The addition of compounds like 2-methylfuran enhances the shelf and cycle life of Li/TiS2 cells (Goldman et al., 1989).

Renewable Gasoline and Solvents

The dehydration of 2,3-butanediol to form 1,3-dioxolane derivatives is an emerging application. These derivatives have potential as sustainable components in gasoline, diesel oxygenates, and industrial solvents due to their high octane ratings and low water solubility (Harvey et al., 2016).

Analytical Methods

1,3-dioxolane derivatives are also significant in analytical chemistry, particularly in the determination of specific compounds using techniques like thin-layer chromatography (Wei, 2007).

Stereoselective Formation in Oxidation Reactions

The stereoselective formation of substituted 1,3-dioxolanes during the oxidation of alkenes with hypervalent iodine(III) is an important application in stereoselective synthesis (Shimogaki et al., 2015).

Process Optimization in Chemical Production

Optimizing the process for producing 1,3-dioxolane from formaldehyde solution and ethylene glycol showcases its industrial relevance in efficient and quality production (Pan et al., 2020).

Antiviral and Anticancer Applications

The synthesis of dioxolane nucleosides, where 1,3-dioxolane derivatives are key intermediates, is important in the development of antiviral and anticancer drugs (Janes et al., 1999).

Eigenschaften

IUPAC Name |

2-(2-iodoethyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c6-2-1-5-7-3-4-8-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGHSJVNOHRSNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450125 | |

| Record name | 2-(2-iodoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83665-55-8 | |

| Record name | 2-(2-iodoethyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

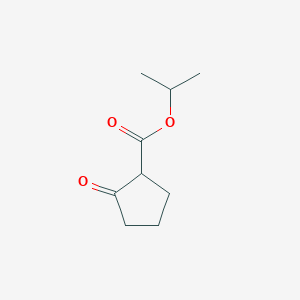

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1,4-Phenylene)bis[(dichloromethyl)silane]](/img/structure/B3057609.png)